molecular formula C6H12ClNO B13520976 O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride

O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride

Cat. No.: B13520976
M. Wt: 149.62 g/mol
InChI Key: IXEUEOBXBNPOSB-UHFFFAOYSA-N
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Description

O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride is a chemical compound with a molecular weight of 149.62 g/mol . It is known for its unique structure, which includes a cyclobutyl ring with a methylene group and a hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride typically involves the reaction of a cyclobutyl-containing precursor with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also modulate enzymatic activity and signaling pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • O-[(3-methylidenecyclobutyl)methyl]hydroxylamine
  • O-[(3-methylidenecyclobutyl)methyl]hydroxylamine nitrate
  • O-[(3-methylidenecyclobutyl)methyl]hydroxylamine sulfate

Uniqueness

O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

O-[(3-methylidenecyclobutyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-6(3-5)4-8-7;/h6H,1-4,7H2;1H

InChI Key

IXEUEOBXBNPOSB-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)CON.Cl

Origin of Product

United States

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